For-Phe-OMe
CAS No.: 2311-21-9
VCID: VC21541938
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Understanding Formylated PeptidesFormylated peptides, such as For-Asp-Phe-OMe, are compounds where a formyl group is attached to an amino acid or peptide sequence. These peptides are often studied for their biological activities, including chemotaxis and immune response modulation. Biological Significance of Formylated PeptidesFormylated peptides, particularly those derived from phenylalanine, are crucial in various biological processes. For example, For-Met-Leu-Phe-OMe (fMLF-OMe) analogues have been studied for their effects on chemotaxis and superoxide anion production in human neutrophils . Research Findings
Applications in Drug DiscoveryFormylated peptides are valuable in drug discovery due to their potential to modulate immune responses and interact with specific receptors. Their structural modifications can lead to the development of new therapeutic agents. Peptide Synthesis and Drug DesignPeptides like Z-Val-Phe-OMe serve as building blocks in peptide synthesis, enhancing stability and solubility for pharmaceutical applications . They are used in drug design to explore new candidates targeting specific diseases, improving efficacy and selectivity . |
---|---|
CAS No. | 2311-21-9 |
Product Name | For-Phe-OMe |
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | methyl (2S)-2-formamido-3-phenylpropanoate |
Standard InChI | InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1 |
Standard InChIKey | OPHMCBWUQRAKEO-JTQLQIEISA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1)NC=O |
SMILES | COC(=O)C(CC1=CC=CC=C1)NC=O |
Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC=O |
Synonyms | N-Formyl-L-phenylalaninemethylester;SCHEMBL1274700;CTK8F9925;N-formylphenylalaninemethylester;OPHMCBWUQRAKEO-JTQLQIEISA-N;Formyl-L-phenylalaninemethylester;ZINC2526309;2311-21-9 |
PubChem Compound | 7016392 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume